10-Undecen-1-yl acetate
Overview
Description
10-Undecen-1-yl acetate is an organic compound with the molecular formula C₁₃H₂₄O₂. It is a colorless liquid with a light, rose-like odor and a fatty, somewhat agreeable flavor . This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
Target of Action
It’s known that this compound is a carboxylic ester , which suggests that it may interact with enzymes or receptors that process or bind to esters.
Mode of Action
As an ester, it could potentially undergo hydrolysis in the presence of esterase enzymes, leading to the production of 10-undecen-1-ol and acetic acid . These products could then interact with their respective targets, leading to various physiological effects.
Biochemical Pathways
Given its chemical structure, it might be involved in lipid metabolism pathways .
Action Environment
The action, efficacy, and stability of 10-Undecen-1-yl acetate can be influenced by various environmental factors. For instance, the presence of esterases would affect its hydrolysis and thus its activity . Additionally, factors such as pH and temperature could impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
The role of 10-Undecen-1-yl acetate in biochemical reactions is not well-documented in the literature. As an organic compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the properties of the interacting molecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
10-Undecen-1-yl acetate can be synthesized by the acetylation of the corresponding alcohol, 10-Undecen-1-ol . The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial production methods for this compound involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
10-Undecen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 10-Undecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 10-Undecen-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide can yield 10-Undecen-1-ol.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield. Major products formed from these reactions include 10-Undecenoic acid, 10-Undecen-1-ol, and various substituted derivatives.
Scientific Research Applications
10-Undecen-1-yl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies related to pheromones and insect behavior due to its role as a pheromone component in certain insect species.
Medicine: Research has explored its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is widely used in the fragrance and flavor industry for its pleasant aroma and flavor properties.
Comparison with Similar Compounds
10-Undecen-1-yl acetate can be compared with other similar compounds such as:
10-Undecen-1-ol: The corresponding alcohol, which has similar chemical properties but lacks the acetate group.
10-Undecenoic acid: The oxidized form of this compound, which has different chemical reactivity and applications.
10-Undecenyl chloride: A related compound with a chloride functional group instead of an acetate group.
The uniqueness of this compound lies in its pleasant aroma and its use in the fragrance and flavor industry, which distinguishes it from its related compounds.
Properties
IUPAC Name |
undec-10-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVAXEYHJAFRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861737 | |
Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a rose odour | |
Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
269.00 to 271.00 °C. @ 760.00 mm Hg | |
Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most organic solvents, 1 ml in 2 ml 80% alcohol (in ethanol) | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.876-0.880 | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
112-19-6 | |
Record name | 10-Undecen-1-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 10-Undecen-1-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525 | |
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Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-10-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 10-UNDECEN-1-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DOE964C4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of undec-10-enyl acetate in chemical synthesis?
A1: Undec-10-enyl acetate serves as a valuable starting material in organic synthesis due to its terminal alkene functionality. [, ] This reactive group allows for various chemical transformations, making it a versatile building block for more complex molecules. For instance, in one study, researchers utilized undec-10-enyl acetate as a starting point for synthesizing a novel methacrylic phosphonated surface-active monomer. [] This involved a multi-step process including telomerization with dialkyl hydrogenphosphonate, selective hydrolysis, and introduction of a methacrylic side chain. This highlights the compound's utility in creating specialized molecules with potential applications in materials science.
Q2: Can you elaborate on the role of undec-10-enyl acetate in the development of new materials?
A2: The research highlights the use of undec-10-enyl acetate as a precursor for synthesizing surface-active monomers. [] Specifically, researchers successfully created a novel sodium methyl(11-methacryloyloxyundecyl)phosphonate monomer, characterized by a critical micelle concentration of 2.4 × 10-2 mol L-1. [] These monomers, capable of self-assembling into micelles in solution, are highly sought-after in various applications, including detergents, emulsifiers, and drug delivery systems. The study demonstrates how the readily modifiable structure of undec-10-enyl acetate makes it a valuable building block for tailoring the properties of new materials.
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